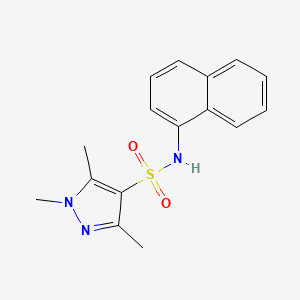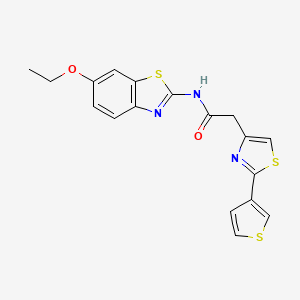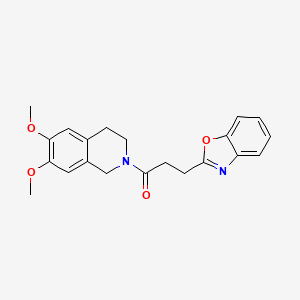![molecular formula C20H18N2OS B7682793 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known by its chemical formula, C21H20N2OS.
Mécanisme D'action
The mechanism of action of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has also been reported to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide in lab experiments is its well-established synthesis method. This compound is also readily available for purchase from various chemical suppliers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This compound could also be studied for its potential use in other disease areas, such as inflammatory diseases. Another direction is to further elucidate its mechanism of action, which could provide insights into the development of new cancer therapies.
Conclusion
In conclusion, 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its potential as a therapeutic agent and has been reported to have antitumor activity. Although its mechanism of action is not fully understood, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. There are several future directions for the study of this compound, including further investigation of its potential as a therapeutic agent and elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide involves the reaction of 4-methylthiobenzoyl chloride with 2-(pyridin-3-ylmethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylsulfonylbenzoyl chloride to yield the final product. The synthesis of this compound has been well established and has been reported in various scientific journals.
Applications De Recherche Scientifique
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide has been used in various scientific research applications. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. This compound has been reported to have antitumor activity and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-24-18-10-8-16(9-11-18)20(23)22-19-7-3-2-6-17(19)13-15-5-4-12-21-14-15/h2-12,14H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFQVRSETGKTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[1,3-Benzodioxol-5-ylmethyl(methyl)amino]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7682720.png)
![2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)


![2-[[4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682748.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)
![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)


![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)
